(±)8(9)-EET methyl ester
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Overview
Description
(±)8(9)-EET is biosynthesized in rat and rabbit liver microsomes by CYP450. (±)8(9)-EET is a major CYP450 metabolite in the renal cortex. (±)8(9)-EET reduces GFR through cyclooxygenase-dependent preglomerular vasoconstriction. (±)8(9)-EET methyl ester is a more stable form used for long-term storage. It can be readily hydrolyzed to the free acid as needed.
Scientific Research Applications
Identification and Analysis
- Identification Techniques : The identification of arachidonate epoxides/diols, including EETs as methyl esters, is complex due to coelution during gas chromatography and similar mass spectra. However, using specific ester derivatives such as pentafluorobenzyl esters, EETs can be identified, particularly when analyzed by electron ionization mass spectrometry (Vanrollins & Knapp, 1995).
Metabolism Studies
- Enzymatic Metabolism : Research into the metabolism of cis-epoxyeicosatrienoic acids (EETs), including the methyl cis-epoxyeicosatrienoates, by cytosolic epoxide hydrolase reveals insights into substrate structural features important for stereoselective metabolism and chiral diol formation. This study highlights enantioselective EET hydration determined by differences in rates of catalytic turnover and/or substrate binding parameters (Zeldin et al., 1995).
Chemical Kinetics and Combustion Studies
- Combustion and Oxidation : Detailed chemical kinetic mechanisms were developed to study the oxidation of large unsaturated esters like methyl-5-decenoate and methyl-9-decenoate, comparing them with rapeseed oil methyl esters in jet-stirred reactors. This research is instrumental in understanding the combustion of biodiesel fuels (Herbinet et al., 2009).
Biodiesel Production and Testing
- Biodiesel from Waste Oils : Methyl ester derived from waste frying oil (WFO) has been tested in diesel engines, showing comparable results to No. 2 diesel fuel in terms of torque, power, and specific fuel consumptions. This highlights its potential as an alternative fuel source (Utlu & Koçak, 2008).
Fatty Acid Analysis
- Fatty Acid Methyl Esters Preparation : A method for preparing fatty acid methyl esters and dimethylacetals from lipids, suitable for gas chromatographic analysis, was developed. This method is applicable to a wide range of lipids including triglycerides and phospholipids (Morrison & Smith, 1964).
Optimization of Biodiesel Production
- Optimization Techniques : The production of fatty acid methyl esters for use as biodiesel was optimized using factorial design and response surface methodology. This study found that temperature and catalyst concentration significantly influence conversion rates (Vicente et al., 1998).
Properties
Molecular Formula |
C21H34O3 |
---|---|
Molecular Weight |
334.5 |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-13-16-19-20(24-19)17-14-11-12-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,13-10-,14-11-/t19-,20+/m1/s1 |
InChI Key |
XAOMBLXPIQCTNG-DPEMXGNVSA-N |
SMILES |
CCCCC/C=CC/C=CC[C@@H](O1)[C@@H]1C/C=CCCCC(OC)=O |
Synonyms |
(±)8,9-EpETrE methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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